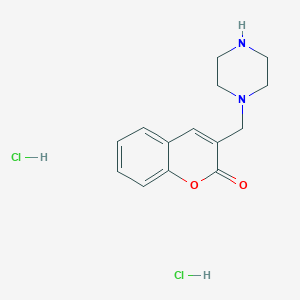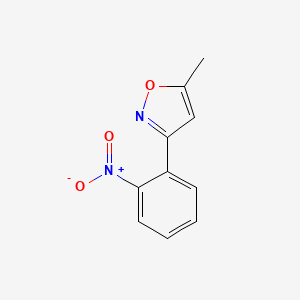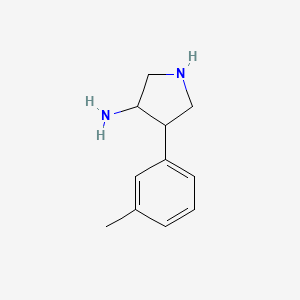
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Overview
Description
“2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a chemical compound with the molecular weight of 217.7 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H15N3O.ClH/c10-6-5-8-11-9(13-12-8)7-3-1-2-4-7;/h7H,1-6,10H2;1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 217.7 .Scientific Research Applications
I have conducted a search for the specific applications of “2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” but unfortunately, detailed information on unique applications for this compound is not readily available in the search results.
Synthesis and Reactivity
1,2,4-oxadiazolium salts have been reviewed for their potential in scientific research, particularly in synthesis and reactivity studies .
Structural Analysis
Studies on 2-(1,2,4-Oxadiazol-5-yl)anilines based on amidoximes and isatoic anhydrides have revealed intramolecular hydrogen bonding within these structures .
Pharmaceutical Testing
Certain oxadiazole compounds are available for purchase as high-quality reference standards for pharmaceutical testing .
Medicinal Applications
Oxadiazoles have been reported to possess medicinal applications as anticancer agents, vasodilators, anticonvulsants, antidiabetics, among other uses .
Anticancer Evaluation
Some oxadiazoles have been synthesized and evaluated for their anticancer properties .
Anti-Trypanosomal Activity
Oxadiazoles have been studied for their anti-trypanosomal activity and mode of action using molecular docking .
Biological Activity
The biological activity of novel 1,2,4-oxadiazole derivatives has been explored, highlighting their hydrolytic and metabolic stability .
Docking Studies
Synthesis and docking studies of 1,2,4-oxadiazoles have shown a wide range of biological applications .
Anticancer Activity Screening
A unique series of oxadiazoles were synthesized and screened for anticancer activity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-4-8(3-1)11-13-10(14-16-11)9-7-12-5-6-15-9;/h8-9,12H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXKOZICAIUQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)C3CNCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1433169.png)
![4-[(4-Methylphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1433172.png)
![methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1433173.png)

![2,5-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1433175.png)
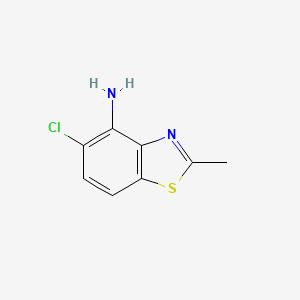
![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)
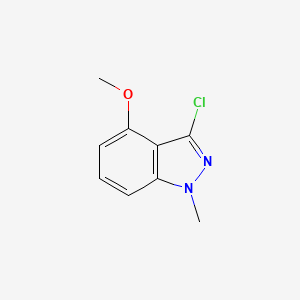
![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)
